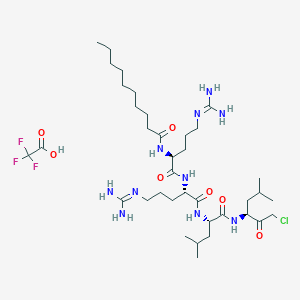
Dec-RRLL-CMK Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone Trifluoroacetate is a peptide-based compound that has gained considerable interest in the field of scientific research due to its potential biomedical applications. It is known for its role as an irreversible inhibitor of cysteine proteases and serine proteases .
Métodos De Preparación
Análisis De Reacciones Químicas
Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone Trifluoroacetate undergoes various chemical reactions, primarily involving its role as an inhibitor. It reacts with cysteine proteases and serine proteases, forming covalent bonds with the active site of these enzymes . The major products formed from these reactions are the inhibited enzyme complexes.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone Trifluoroacetate involves its role as an irreversible inhibitor of cysteine proteases and serine proteases . It forms covalent bonds with the active site of these enzymes, effectively blocking their activity. This inhibition is particularly important in the context of viral infections, where the compound blocks the processing of viral glycoprotein precursors .
Comparación Con Compuestos Similares
Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone Trifluoroacetate is unique in its specific inhibition of proprotein convertase site 1 protease (S1P). Similar compounds include:
Decanoyl-RVKR-chloromethylketone: A furin inhibitor used to block furin-mediated processing of viral glycoproteins.
Losmapimod: An experimental drug with potential antiviral properties.
Arbidol (umifenovir): An antiviral drug used for the treatment of influenza.
These compounds share similar inhibitory properties but differ in their specific targets and applications.
Propiedades
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H67ClN10O5.C2HF3O2/c1-6-7-8-9-10-11-12-17-30(48)43-25(15-13-18-41-34(37)38)31(49)44-26(16-14-19-42-35(39)40)32(50)46-28(21-24(4)5)33(51)45-27(20-23(2)3)29(47)22-36;3-2(4,5)1(6)7/h23-28H,6-22H2,1-5H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t25-,26-,27-,28-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSNKTQAGQAAMF-ZLYCMTQRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)CCl.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)CCl.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68ClF3N10O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














